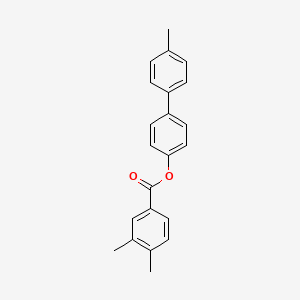![molecular formula C15H13Cl2NO2S B11699225 [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione](/img/structure/B11699225.png)
[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione is a complex organic compound characterized by its unique structure, which includes a furan ring, a morpholine ring, and a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenyl furan, which is then reacted with morpholine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act on specific molecular targets to treat diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione involves its interaction with molecular targets in cells. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichloro-phenyl)-1,3,4-oxadiazole-2-thione: Similar in structure but with an oxadiazole ring instead of a furan ring.
2-Hydroxy-benzoic acid (5-(2,4-Dichloro-phenyl)-furan-2-ylmethylene)-hydrazide: Contains a hydrazide group instead of a morpholine ring.
Uniqueness
What sets [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione apart is its combination of a furan ring with a morpholine ring and a methanethione group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C15H13Cl2NO2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-10-1-2-11(12(17)9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 |
InChI Key |
IESKYNVLWYKSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11699153.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699161.png)
![1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene](/img/structure/B11699166.png)

![N-{(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699182.png)


![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699194.png)
![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11699204.png)

![(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
![Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)

